Oxyresveratrol

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Oxyresveratrol can be synthesized through several methods. One common synthetic route involves the Perkin reaction, where 3,5-dimethoxyphenylacetic acid reacts with 2,5-dimethoxyphenylaldehyde to produce 2,3-diarylcrylic acid . This intermediate is then subjected to demethylation to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources. The extraction process often uses solvents such as methanol, ethanol, or acetone to isolate the compound from plant materials . Recent advancements have introduced greener solvents and deep eutectic solvents to enhance the extraction efficiency and reduce environmental impact .

化学反応の分析

反応の種類: オキシレセルベラトロールは、酸化、還元、置換反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: オキシレセルベラトロールは、フェーリング液やトルエンス試薬などの試薬を使用して酸化することができます.

還元: 穏やかな条件下で、水素化触媒を用いて還元することができます。

主要な生成物: これらの反応から生成される主要な生成物には、生物活性を高めた、さまざまな水酸化およびメトキシ化されたオキシレセルベラトロールの誘導体が含まれます .

4. 科学研究における用途

オキシレセルベラトロールは、幅広い科学研究の用途を持っています。

科学的研究の応用

Cancer Therapy

1.1 Mechanisms of Action

Oxyresveratrol has shown promising results in enhancing the efficacy of conventional chemotherapy agents. For instance, research indicates that OXY can enhance the anti-cancer effects of cisplatin in ovarian cancer cells by inhibiting the PI3K/AKT/mTOR signaling pathway and reducing the expression of anti-apoptotic proteins such as Mcl-1 and Bcl-xL . In another study, OXY was found to modulate gene expression in breast cancer cell lines (MCF-7), leading to apoptosis and cell cycle arrest .

1.2 Case Studies

- Breast Cancer : A study demonstrated that OXY treatment resulted in significant changes in gene expression related to apoptosis in MCF-7 cells, indicating its potential as a chemotherapy adjunct .

- Ovarian Cancer : OXY increased the sensitivity of ovarian cancer cells to cisplatin, suggesting its role in combination therapies for improved outcomes .

Neuroprotection

2.1 Cognitive Enhancement

this compound has been investigated for its neuroprotective effects, particularly in models of Alzheimer's disease. A study involving this compound-β-cyclodextrin showed improvements in cognitive deficits and modulation of histone deacetylase activity in experimental models of Alzheimer's . This suggests potential applications in treating neurodegenerative diseases.

2.2 Mechanistic Insights

The compound's protective effects may be attributed to its ability to inhibit oxidative stress and inflammation, which are crucial factors in neurodegeneration .

Dermatological Applications

3.1 Skin Brightening

this compound is recognized for its potent tyrosinase inhibitory activity, making it a valuable ingredient in skin care formulations aimed at reducing hyperpigmentation. Studies have shown that OXY can significantly inhibit melanin production by blocking tyrosinase activity more effectively than traditional agents .

3.2 Formulation Development

Recent advancements include the development of nanostructured lipid carriers (NLCs) encapsulating this compound and its derivatives to enhance stability and skin penetration, thereby improving its efficacy as a topical agent against hyperpigmentation .

Metabolic Health

4.1 Anti-Obesity Effects

Research suggests that this compound may play a role in regulating blood sugar levels and exhibiting anti-obesity effects by modulating metabolic pathways associated with fat accumulation and glucose metabolism .

4.2 Hepatoprotection

OXY has demonstrated protective effects on liver health, making it a candidate for treating liver diseases. Its mechanisms include antioxidant properties that help mitigate liver damage caused by toxins or metabolic disorders .

Antibacterial and Anti-inflammatory Properties

This compound exhibits antibacterial activity against various pathogens and shows promise as an anti-inflammatory agent. This makes it relevant not only for therapeutic applications but also for developing natural preservatives in food and cosmetic industries .

Summary Table of Applications

| Application Area | Mechanism/Effect | Evidence/Case Studies |

|---|---|---|

| Cancer Therapy | Enhances chemotherapy efficacy | Breast cancer (MCF-7), ovarian cancer (cisplatin) |

| Neuroprotection | Reduces oxidative stress | Alzheimer's model studies |

| Dermatological Uses | Inhibits tyrosinase; reduces hyperpigmentation | Formulations using NLCs |

| Metabolic Health | Regulates blood sugar; anti-obesity effects | Studies on metabolic pathways |

| Antibacterial | Inhibits bacterial growth | Various pathogens |

| Anti-inflammatory | Reduces inflammation | Mechanistic studies |

作用機序

オキシレセルベラトロールは、複数の分子標的と経路を通じて効果を発揮します。

類似化合物との比較

オキシレセルベラトロールは、レセルベラトロールやピセアタンノールなどの他のスチルベンと構造的に類似しています。 これらの化合物とは異なる独自の特性を持っています。

レセルベラトロール: 両方の化合物が抗酸化作用と抗炎症作用を示しますが、オキシレセルベラトロールはチロシナーゼとメラニン生成の阻害においてより高い効力を有しています.

ピセアタンノール: オキシレセルベラトロールとピセアタンノールは、同様の神経保護特性を共有していますが、オキシレセルベラトロールはより幅広い生物活性を持っています.

類似化合物:

- レセルベラトロール

- ピセアタンノール

- プテロスチルベン

結論として、オキシレセルベラトロールは、さまざまな科学分野で大きな可能性を秘めた汎用性の高い化合物です。その独特の化学構造と多様な生物活性により、継続的な研究開発の価値のある対象となっています。

生物活性

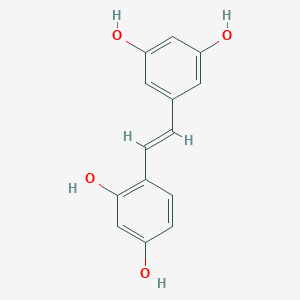

Oxyresveratrol (trans-2,3′,4,5′-tetrahydroxystilbene) is a natural stilbenoid predominantly found in the mulberry plant and has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, emphasizing its antioxidant, anti-inflammatory, neuroprotective, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Sources

This compound is a polyphenolic compound with a simple chemical structure that allows for easy extraction from plant materials. It is primarily sourced from:

- Morus alba (white mulberry)

- Artocarpus heterophyllus (jackfruit)

- Scirpus maritimus (bulrush)

1. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial in mitigating oxidative stress. It has been shown to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that this compound effectively reduced malondialdehyde (MDA) levels in animal models, indicating its role in reducing oxidative damage .

2. Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory activity through various mechanisms:

- Inhibition of COX-2 : this compound has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value of 14.50 µM, contributing to its anti-inflammatory effects .

- Reduction of Nitric Oxide Synthase : It decreases the expression of inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory profile .

3. Neuroprotective Properties

Recent studies have highlighted this compound's neuroprotective effects, particularly in models of Alzheimer's disease (AD):

- Cognitive Improvement : In vivo studies showed that this compound improved memory deficits in AD models by reversing cognitive-behavioral impairments and reducing levels of acetylcholinesterase activity .

- Histone Deacetylase Inhibition : this compound was found to target histone deacetylase-2 (HDAC2), which plays a role in neuroinflammation and cognitive function .

4. Anticancer Potential

This compound has shown promise in cancer research:

- Cytotoxic Effects : It exhibits cytotoxicity against various cancer cell lines. In particular, this compound enhanced the effects of doxorubicin in lung cancer cells by upregulating p53 expression, a critical regulator of apoptosis .

- Inhibition of Metastasis : Studies indicate that this compound can inhibit metastasis in lung carcinoma cells through modulation of gene expression related to survival and metastasis .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Case Studies

- Cognitive Impairment in AD Models : A study involving STZ-induced AD rats showed that treatment with this compound significantly reduced cognitive deficits and oxidative stress markers compared to controls. The results indicated a comparable effect to donepezil, a standard drug for AD treatment .

- Cancer Cell Line Studies : Research on lung carcinoma cell lines demonstrated that this compound not only exhibited cytotoxic effects but also potentiated the action of doxorubicin, suggesting its potential use as an adjunct therapy in cancer treatment .

特性

IUPAC Name |

4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHAOJSHSJQANO-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030442 | |

| Record name | Oxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29700-22-9, 4721-07-7 | |

| Record name | Oxyresveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29700-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Puag-haad | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyresveratrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydroxystilbene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYRESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V071CP5CR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。